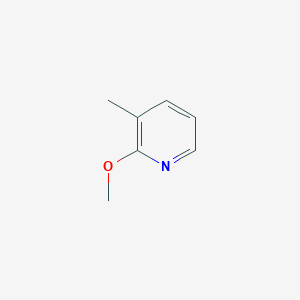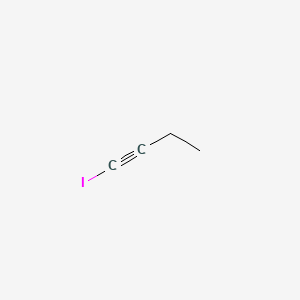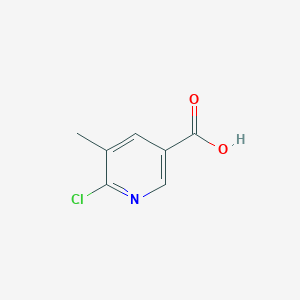
2-Methoxy-3-methylpyridin
Übersicht
Beschreibung
2-Methoxy-3-methylpyridine, also known as 2M3MP, is an organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a faint odor and is highly flammable. 2M3MP is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. This compound has been the subject of much research due to its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
Durchflusschemie in der pharmazeutischen Synthese
2-Methoxy-3-methylpyridin: wird in Durchflusschemie-Systemen zur Synthese verschiedener pharmazeutischer Verbindungen eingesetzt. Die kontinuierliche Durchflussmethode bietet Vorteile wie kürzere Reaktionszeiten, erhöhte Sicherheit und reduzierten Abfall. Diese Verbindung ist besonders nützlich bei der α-Methylierung substituierter Pyridine, einem wichtigen Schritt bei der Herstellung von 2-Methylpyridinen .
Katalyse und Grüne Chemie
Diese Verbindung spielt eine Rolle in der Katalyse, insbesondere bei Reaktionen, die die Alkylierung von Pyridin mit Methanol beinhalten. Sie wird zusammen mit Ni-Co-Ferritkatalysatoren in einem Abwärtsdampfphasenreaktor verwendet, der eine grünere Alternative zu herkömmlichen Batchprozessen darstellt .
Materialwissenschaften
In der Materialwissenschaft kann This compound als Vorläufer für die Synthese komplexer Boronsäuren verwendet werden, die für die Entwicklung neuartiger Materialien und Polymere entscheidend sind .
Organische Synthese
Die Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung komplexerer chemischer Strukturen. Ihre Derivate sind in der Feinchemie- und Agrochemieindustrie wertvoll .
Eigenschaften
IUPAC Name |
2-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGNYVVFWIWKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517864 | |
| Record name | 2-Methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19230-59-2 | |
| Record name | 2-Methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)





